5-Piperazin-1-yl-1,6-naphthyridine trihydrochloride
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Overview
Description
5-Piperazin-1-yl-1,6-naphthyridine trihydrochloride is a chemical compound with the molecular formula C12H15ClN4 . It is known for its versatile applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its crystalline form and high purity, making it a valuable asset for research and industrial purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Piperazin-1-yl-1,6-naphthyridine trihydrochloride typically involves the reaction of 1,6-naphthyridine with piperazine in the presence of hydrochloric acid. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 80-100°C)
Catalyst: Hydrochloric acid
The reaction proceeds through nucleophilic substitution, where the piperazine ring attaches to the naphthyridine core, forming the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-Piperazin-1-yl-1,6-naphthyridine trihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Formation of naphthyridine derivatives with additional oxygen-containing functional groups
Reduction: Formation of reduced naphthyridine derivatives
Substitution: Formation of substituted piperazine derivatives
Scientific Research Applications
5-Piperazin-1-yl-1,6-naphthyridine trihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Piperazin-1-yl-1,6-naphthyridine trihydrochloride involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Piperazin-1-yl-1,6-naphthyridine hydrochloride
- 5-(Piperazin-1-yl)-1,6-naphthyridine trihydrochloride
Uniqueness
5-Piperazin-1-yl-1,6-naphthyridine trihydrochloride is unique due to its high purity and crystalline form, which enhances its reactivity and stability. Compared to similar compounds, it offers a distinct balance of properties that make it suitable for a wide range of applications in research and industry.
Properties
IUPAC Name |
5-piperazin-1-yl-1,6-naphthyridine;trihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4.3ClH/c1-2-10-11(14-4-1)3-5-15-12(10)16-8-6-13-7-9-16;;;/h1-5,13H,6-9H2;3*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYVJYIHEQUBMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CC3=C2C=CC=N3.Cl.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl3N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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